Ioseric acid
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Overview
Description
Ioseric acid, also known as 3-[[[1-(Hydroxymethyl)-2-(methylamino)-2-oxoethyl]amino]carbonyl]-2,4,6-triiodo-5-[(methoxyacetyl)amino]benzoic acid, is a compound with the chemical formula C15H16I3N3O7 and a molecular weight of 731.02 g/mol . It is a triiodinated benzoic acid derivative, often used in medical imaging due to its high iodine content, which provides excellent radiopacity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ioseric acid involves multiple steps, starting from the appropriate benzoic acid derivative. The key steps include iodination, amidation, and esterification reactions. The iodination step introduces the iodine atoms into the aromatic ring, which is crucial for the compound’s radiopacity. Amidation and esterification reactions are then carried out to introduce the necessary functional groups, such as the hydroxymethyl and methoxyacetyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of catalysts and controlled reaction environments to facilitate the iodination and subsequent functionalization steps. The final product is purified through crystallization and filtration techniques to obtain high-purity this compound suitable for medical applications .
Chemical Reactions Analysis
Types of Reactions
Ioseric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: The aromatic ring in this compound can undergo substitution reactions, where iodine atoms can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Ioseric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a radiopaque agent in analytical chemistry.
Biology: Employed in biological studies to visualize and track biological processes using imaging techniques.
Medicine: Widely used in medical imaging, particularly in X-ray and computed tomography (CT) scans, due to its high iodine content and excellent radiopacity.
Industry: Utilized in the production of radiopaque materials and as a contrast agent in various industrial imaging applications .
Mechanism of Action
The mechanism of action of ioseric acid in medical imaging involves its high iodine content, which provides excellent radiopacity. When administered to a patient, this compound absorbs X-rays, creating a clear contrast between different tissues and structures in the body. This allows for detailed imaging and accurate diagnosis of various medical conditions .
Comparison with Similar Compounds
Similar Compounds
Iohexol: Another iodinated contrast agent used in medical imaging.
Iopamidol: A nonionic, water-soluble contrast agent with similar applications.
Iodixanol: A dimeric, nonionic contrast agent used for intravascular imaging.
Uniqueness of Ioseric Acid
This compound is unique due to its specific chemical structure, which provides a balance of high radiopacity and favorable pharmacokinetic properties. Its triiodinated benzoic acid core allows for effective imaging, while the functional groups enhance its solubility and stability in biological systems .
Properties
CAS No. |
51876-99-4 |
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Molecular Formula |
C15H16I3N3O7 |
Molecular Weight |
731.02 g/mol |
IUPAC Name |
3-[[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H16I3N3O7/c1-19-13(24)5(3-22)20-14(25)7-9(16)8(15(26)27)11(18)12(10(7)17)21-6(23)4-28-2/h5,22H,3-4H2,1-2H3,(H,19,24)(H,20,25)(H,21,23)(H,26,27) |
InChI Key |
NPCYYZYVQAQDBM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)O)I |
Origin of Product |
United States |
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